molecular formula C11H14N2O B12150290 N-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12150290
M. Wt: 190.24 g/mol
InChI Key: RDFUJNHLBXTOIA-UHFFFAOYSA-N
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Description

(4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine is an organic compound that features a pyrrole ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may vary from room temperature to elevated temperatures, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dihydro-3H-pyrrol-2-yl)-(4-hydroxy-phenyl)-amine
  • (4,5-Dihydro-3H-pyrrol-2-yl)-(4-chloro-phenyl)-amine
  • (4,5-Dihydro-3H-pyrrol-2-yl)-(4-nitro-phenyl)-amine

Uniqueness

(4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C11H14N2O/c1-14-10-6-4-9(5-7-10)13-11-3-2-8-12-11/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

RDFUJNHLBXTOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCC2

Origin of Product

United States

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